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Executive Summary
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant, recurrent

genetic alteration in acute myeloid leukemia (AML), occurring in approximately 10-15% of

patients.[1][2] These mutations are not loss-of-function but confer a neomorphic enzymatic

activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[3][4]

The accumulation of 2-HG is a central event in AML pathogenesis, driving widespread

epigenetic and metabolic reprogramming that ultimately blocks myeloid differentiation and

promotes leukemogenesis. This guide provides a comprehensive overview of the molecular

mechanisms, clinical significance, and therapeutic targeting of IDH2 mutations in AML.

The IDH2 Enzyme: From Normal Function to
Neomorphic Activity
Wild-type IDH2 is a mitochondrial enzyme that plays a critical role in the tricarboxylic acid

(TCA) or Krebs cycle.[3][5] It catalyzes the oxidative decarboxylation of isocitrate to α-

ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[5][6] This reaction is vital for

cellular energy production and for generating NADPH, a key reducing equivalent for antioxidant

defense and biosynthetic processes.
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In AML, IDH2 mutations are typically heterozygous missense mutations affecting key arginine

residues in the enzyme's active site, most commonly at codon 140 (R140) or 172 (R172).[3][6]

These mutations alter the enzyme's function, enabling it to bind α-KG and, using NADPH as a

cofactor, reduce it to R-2-HG.[3][6] This novel, "neomorphic" activity leads to the accumulation

of 2-HG to millimolar concentrations within the leukemic cells.[3]

Core Pathogenic Mechanisms of Mutant IDH2
The pathogenic effects of IDH2 mutations are primarily mediated by the oncometabolite 2-HG,

which acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[4][7]

Epigenetic Dysregulation: A Block in Differentiation
2-HG structurally mimics α-KG, allowing it to competitively inhibit enzymes that use α-KG as a

cofactor. This has profound consequences for the epigenetic landscape of hematopoietic cells.

DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes

(particularly TET2), which are responsible for oxidizing 5-methylcytosine (5mC) to 5-

hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[3][8] This

inhibition leads to a global DNA hypermethylation phenotype, silencing genes critical for

normal myeloid differentiation.[8][9][10] The functional overlap is so significant that IDH2 and

TET2 mutations are almost always mutually exclusive in AML.[3][9]

Histone Hypermethylation: 2-HG also inhibits α-KG-dependent histone demethylases, such

as the Jumonji C (JmjC) domain-containing proteins (e.g., JMJD2A).[3] This results in the

accumulation of repressive histone methylation marks, further contributing to the silencing of

differentiation-associated genes and locking hematopoietic progenitors in an immature,

proliferative state.[3][11]

This widespread epigenetic reprogramming is a key driver of the differentiation block that is a

hallmark of AML.[3][9]

Metabolic Reprogramming and Signaling
Beyond epigenetics, the altered activity of mutant IDH2 and the production of 2-HG rewire

cellular metabolism and signaling.
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Hypoxia Signaling: The inhibition of α-KG-dependent prolyl hydroxylases by 2-HG leads to

the stabilization and activation of Hypoxia-Inducible Factor 1α (HIF-1α).[3] HIF-1α is a key

transcription factor that promotes adaptation to hypoxic conditions and can contribute to a

more aggressive leukemic phenotype.

Cooperation with Other Mutations: IDH2 mutations are considered early events in

leukemogenesis but often require cooperation with other mutations to drive full-blown AML.

[5][12] They frequently co-occur with mutations in signaling pathways (e.g., FLT3-ITD,

NRAS) and transcription factors (e.g., NPM1).[13][14] Mouse models have demonstrated

that IDH2 mutants cooperate with class I mutations like Flt3-ITD or NrasG12D to promote

aggressive AML.[13]

Data Presentation: Quantitative Insights into IDH2-
Mutant AML
The following tables summarize key quantitative data related to IDH2 mutations in AML.

Table 1: Frequency and Types of IDH2 Mutations in AML

Characteristic Frequency/Value References

Overall Prevalence in AML 10% - 19% [1][2][14][15]

R140 Mutation ~80% of IDH2-mutated cases [3][9][16]

R172 Mutation ~20% of IDH2-mutated cases [3][9][16]

Co-occurrence with NPM1
Significantly correlated with

R140
[14][15][16]

Co-occurrence with FLT3-ITD 8% - 30% [6][14]

| Mutual Exclusivity | TET2, WT1 |[3][9][14] |

Table 2: Prognostic Impact of IDH2 Mutations in AML
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Mutation Type Prognostic Impact Notes References

IDH2 (pooled)
Controversial;
often no significant
impact

Impact can be
influenced by co-
mutations.

[3][14]

IDH2 R140 Favorable

Associated with

improved overall

survival, especially in

the context of NPM1

mutation without

FLT3-ITD.

[15][16]

| IDH2 R172 | Poor/Adverse | Associated with a significantly worse outcome and higher relapse

rates compared to R140. |[15][16] |

Table 3: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML

Outcome Metric Value References

Overall Response Rate
(ORR)

32% - 53% [3][6]

Complete Remission (CR) 18% - 19.3% [3][11]

CR + CR with partial

hematologic recovery (CRh)
23% [1]

Median Overall Survival (OS) 9.3 months [6][11]

| Median OS in Patients Achieving CR | 19.7 months |[6][11] |

Mandatory Visualizations
Diagram 1: Pathogenic Mechanism of Mutant IDH2 in
AML
Caption: The pathogenic cascade initiated by mutant IDH2.
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Diagram 2: Experimental Workflow for IDH2-Mutant AML
Analysis
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Caption: A typical workflow for characterizing IDH2-mutant AML.

Diagram 3: Logical Relationship of IDH2 Mutation and
Epigenetic Dysregulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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